

Comparative Pharmacokinetic Profiling of the Antimalarial Candidate DSM705 and its Analogs

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Compound of Interest

Compound Name: DSM705

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A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of the novel dihydroorotate dehydrogenase inhibitor **DSM705** and its developmental analogs.

This guide provides a detailed comparison of the pharmacokinetic profiles of the clinical antimalarial candidate **DSM705** and its analogs. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of antimalarial compounds.

Introduction

DSM705 is a pyrrole-based inhibitor of the *Plasmodium falciparum* dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. As humans can utilize a salvage pathway for pyrimidines, selective inhibition of the parasite's DHODH is a promising strategy for antimalarial therapy. Structure-guided optimization efforts have led to the development of various analogs of **DSM705** with the goal of improving potency, metabolic stability, and pharmacokinetic properties.[3] This guide presents a comparative analysis of the available pharmacokinetic data for **DSM705** and one of its early lead analogs.

Data Presentation

The following tables summarize the in vivo pharmacokinetic parameters of **DSM705** in mice and an early lead ethyl-pyrrole analog in rats.

Table 1: In Vivo Pharmacokinetic Parameters of **DSM705** in Swiss Outbred Mice[1][2]

Parameter	2.6 mg/kg (Oral)	24 mg/kg (Oral)	2.3 mg/kg (Intravenous)
C _{max} (μM)	2.6	20	-
T _½ (hours)	3.4	4.5	-
Oral Bioavailability (%)	74	70	-
Plasma Clearance (mL/min/kg)	-	-	2.8
Volume of Distribution (V _{ss} , L/kg)	-	-	1.3

Table 2: In Vivo Pharmacokinetic Parameters of an Early Lead Ethyl-Pyrrole Analog (Compound 14) in Rats[3]

Parameter	Value
Oral Bioavailability (%)	~65
Clearance	Low
Volume of Distribution	Moderate

Note: Specific quantitative values for clearance and volume of distribution for the analog were not publicly available.

Experimental Protocols

In Vivo Pharmacokinetic Analysis of **DSM705** in Mice

Animal Model: Swiss Outbred Mice.[1][2]

Dosing:

- Oral (p.o.): A single dose of 2.6 mg/kg or 24 mg/kg was administered.[1][2]
- Intravenous (i.v.): A single dose of 2.3 mg/kg was administered.[1][2]

Sample Collection and Analysis: Blood samples were collected at various time points post-administration. Plasma concentrations of **DSM705** were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though the specific publication with full details was not available in the search results.

Pharmacokinetic Parameter Calculation: Standard non-compartmental analysis was likely used to calculate key pharmacokinetic parameters such as maximum concentration (C_{max}), half-life (T_{1/2}), area under the curve (AUC), clearance (CL), and volume of distribution at steady state (V_{ss}). Oral bioavailability (F) was calculated as $(AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100\%$.

In Vivo Pharmacokinetic Analysis of Ethyl-Pyrrole Analog in Rats

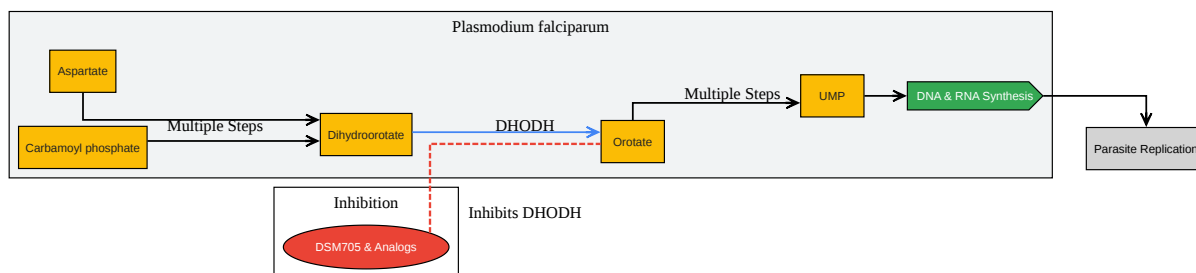
Animal Model: The specific rat strain was not detailed in the available search results.

Dosing: The specific doses for oral and intravenous administration were not specified in the summarized text.

Sample Collection and Analysis: Similar to the **DSM705** studies, blood samples were likely collected at multiple time points, and plasma concentrations of the analog were quantified using a suitable bioanalytical method.

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters were determined, indicating low clearance, a moderate volume of distribution, and an oral bioavailability of approximately 65%.[3]

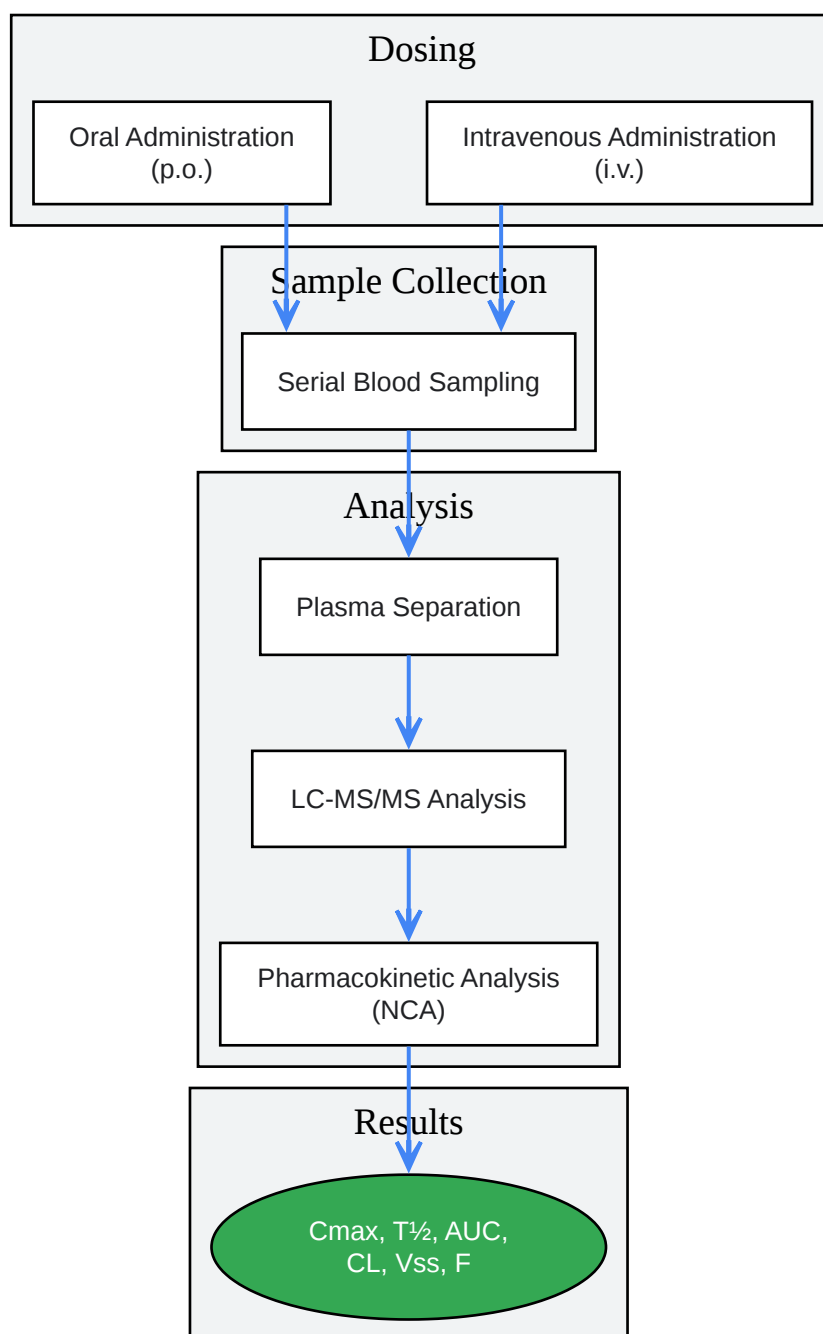
Mandatory Visualization Signaling Pathway



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Caption: Mechanism of action of **DSM705** and its analogs via inhibition of the Plasmodium DHODH enzyme.

Experimental Workflow



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